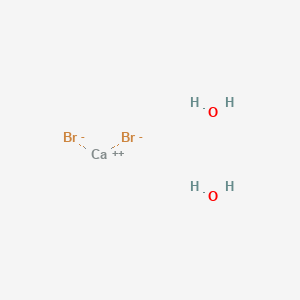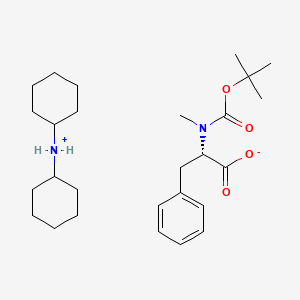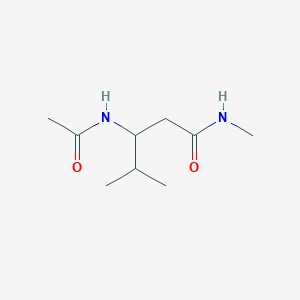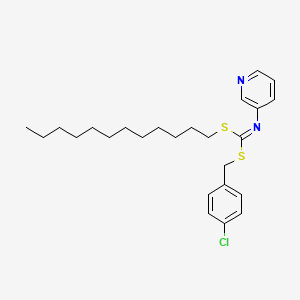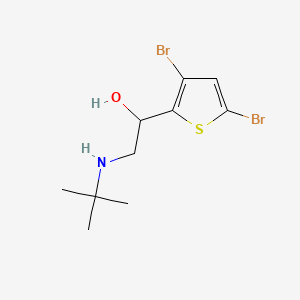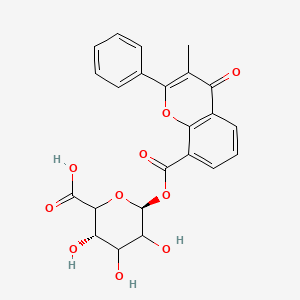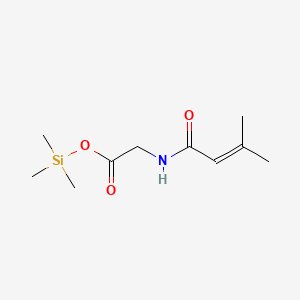
Glycine, N-(3-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester is a chemical compound with the molecular formula C13H27NO3Si2 and a molecular weight of 301.5294 . It is also known by other names such as β-Methyl crotonyl glycine bis(trimethylsilyl) . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester involves several steps. One common method includes the reaction of glycine with 3-methyl-1-oxo-2-butenyl chloride in the presence of a base, followed by the addition of trimethylsilyl chloride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways . The trimethylsilyl group can enhance the compound’s stability and reactivity, making it useful in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester can be compared with similar compounds such as:
Glycine, N-(3-methyl-1-oxo-2-butenyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of the trimethylsilyl group.
3-Methylcrotonylglycine, mono-TMS: This compound is similar but has only one trimethylsilyl group.
The uniqueness of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester lies in its bis(trimethylsilyl) groups, which provide enhanced stability and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H19NO3Si |
|---|---|
Poids moléculaire |
229.35 g/mol |
Nom IUPAC |
trimethylsilyl 2-(3-methylbut-2-enoylamino)acetate |
InChI |
InChI=1S/C10H19NO3Si/c1-8(2)6-9(12)11-7-10(13)14-15(3,4)5/h6H,7H2,1-5H3,(H,11,12) |
Clé InChI |
CIBNSCXUKAEBGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NCC(=O)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


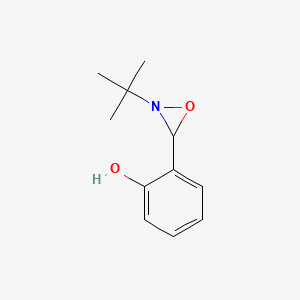
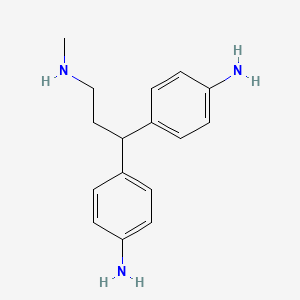
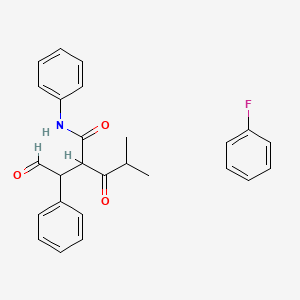

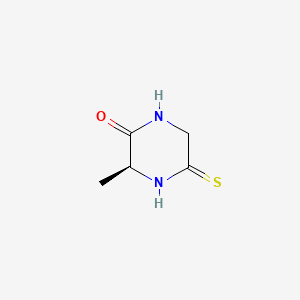
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
